molecular formula C21H25ClO6 B13865071 Dapagliflozin-6-13C

Dapagliflozin-6-13C

Cat. No.: B13865071
M. Wt: 414.83 g/mol
InChI Key: JVHXJTBJCFBINQ-VRIKAZBGSA-N
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Description

Dapagliflozin-6-13C is a labeled compound of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The labeled compound is used in scientific research to study the pharmacokinetics and metabolic pathways of dapagliflozin. Dapagliflozin itself is known for its ability to lower blood glucose levels by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin involves multiple steps, starting with the protection of gluconolactone using trimethylsilyl (TMS) groups. This protected intermediate is then treated with aryl lithium, which is obtained by reacting aryl bromide with n-butyllithium (n-BuLi). The resulting mixture is treated with methane sulfonic acid in the presence of methanol to produce the glucoside intermediate. This intermediate undergoes acetylation with acetic anhydride (Ac2O) and is subsequently reduced using triethylsilane (Et3SiH) and boron trifluoride etherate (BF3.OEt2) to yield dapagliflozin .

Industrial Production Methods

Industrial production of dapagliflozin follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin undergoes various chemical reactions, including:

    Oxidation: Dapagliflozin can be oxidized under acidic and alkaline conditions.

    Reduction: The reduction of protected intermediates is a key step in its synthesis.

Common Reagents and Conditions

Major Products

The major product of these reactions is dapagliflozin, which is further purified and characterized using techniques like HPLC and mass spectrometry .

Scientific Research Applications

Dapagliflozin-6-13C is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of dapagliflozin. Its applications include:

    Chemistry: Used to study the chemical stability and degradation pathways of dapagliflozin.

    Biology: Helps in understanding the biological interactions and metabolic fate of dapagliflozin in living organisms.

    Medicine: Used in clinical studies to evaluate the efficacy and safety of dapagliflozin in treating type 2 diabetes, heart failure, and chronic kidney disease.

    Industry: Employed in the development of new formulations and drug delivery systems .

Mechanism of Action

Dapagliflozin-6-13C, like dapagliflozin, inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, promoting its excretion through urine. The increased delivery of sodium to the distal tubule reduces intraglomerular pressure and influences several physiological functions, including lowering blood pressure and reducing the risk of cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

  • Canagliflozin
  • Empagliflozin
  • Ipragliflozin

Uniqueness

Dapagliflozin is unique in its high selectivity and potency as an SGLT2 inhibitor. Compared to empagliflozin, dapagliflozin has shown similar cardiovascular benefits but with a lower risk of genital infections .

Properties

Molecular Formula

C21H25ClO6

Molecular Weight

414.83 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3+1,4+1,6+1,7+1,12+1,15+1

InChI Key

JVHXJTBJCFBINQ-VRIKAZBGSA-N

Isomeric SMILES

CCO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Origin of Product

United States

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